

A Technical Guide to Dimethyl 4,4'-biphenyldicarboxylate (CAS: 792-74-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Dimethyl 4,4'-biphenyldicarboxylate
Cat. No.:	B160955

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 4,4'-biphenyldicarboxylate, also known as Biphenyl dimethyl dicarboxylate (B.D.D.), is a planar biphenyldicarboxylic acid ester with the CAS number 792-74-5.[1][2] This synthetic compound, derived from the medicinal plant Schizandra fructus, is primarily recognized for its hepatoprotective properties and is utilized in the treatment of chronic hepatitis and other forms of liver damage.[3][4][5] Its mechanism of action involves the modulation of key cellular signaling pathways, making it a compound of significant interest in drug development and biomedical research. This guide provides a comprehensive overview of its chemical properties, biological activities, experimental protocols, and safety information.

Chemical Identity and Physical Properties

Dimethyl 4,4'-biphenyldicarboxylate is a white to cream-colored crystalline powder.[1][6] It is insoluble in water but shows solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][7]

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	methyl 4-(4-methoxycarbonylphenyl)benzoate [8]
CAS Number	792-74-5 [7] [8] [9]
Molecular Formula	C ₁₆ H ₁₄ O ₄ [1] [8]
Molecular Weight	270.28 g/mol [1] [8]
Synonyms	Biphenyl dimethyl dicarboxylate, 4,4'-Dicarboxymethylbiphenyl, Dimethyl 4,4'-dibenoate [1] [10]
InChIKey	BKRIRZXWWALTPU-UHFFFAOYSA-N [8] [9]

| SMILES | COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC[\[8\]](#) |

Table 2: Physicochemical Properties

Property	Value	Reference(s)
Physical Form	Crystalline solid / Fine faintly red crystals	[7] [8]
Color	White to Off-White / Cream	[1] [6]
Melting Point	213-215 °C	[1]
Boiling Point	373.4°C (rough estimate)	[1]
Water Solubility	Insoluble	[1]
Organic Solvent Solubility	DMSO: ~0.25 mg/mL, DMF: ~1 mg/mL	[7] [9]
	Benzene & Chloroform (Slightly, Heated, Sonicated)	[1]
Storage Temperature	-20°C (long-term)	[7] [9]

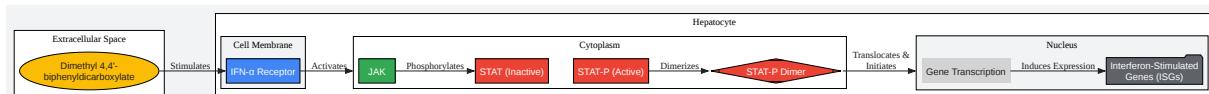
| Stability | \geq 4 years at -20°C |[\[7\]](#)[\[9\]](#) |

Spectral Data

Spectral analysis is crucial for the identification and characterization of **Dimethyl 4,4'-biphenyldicarboxylate**.

Table 3: Spectroscopic Data

Technique	Data Point	Value	Reference(s)
UV/Vis Spectroscopy	λ_{max}	280 nm	[7] [9]
¹ H NMR (403 MHz, CDCl ₃)	δ (ppm)	8.13 (d, J = 8.7 Hz, 4H), 7.69 (d, J = 8.7 Hz, 4H), 3.95 (s, 6H)	[6]
¹³ C NMR (101 MHz, CDCl ₃)	δ (ppm)	166.79, 153.16, 144.34, 130.19, 129.68, 127.23, 124.20, 52.2	[6]
Mass Spectrometry (EI)	m/z (%)	270 (M+, 48), 239 (100)	[6]


| Ionization Energy | IE (eV) | 9.15 \pm 0.05 |[\[11\]](#) |

Biological Activity and Mechanism of Action

The primary therapeutic application of **Dimethyl 4,4'-biphenyldicarboxylate** is as a hepatoprotective agent. It has been shown to normalize elevated alanine aminotransferase (ALT) levels, a key indicator of liver damage.[\[1\]](#)[\[2\]](#) The compound provides protective action against liver lesions induced by toxins such as carbon tetrachloride (CCl₄) in animal models.[\[8\]](#)[\[12\]](#)

The key mechanism of action is its ability to stimulate the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway.[\[1\]](#)[\[7\]](#)[\[9\]](#) At a concentration of 250 μ g/ml in HepG2 cells, it induces the expression of interferon- α (IFN- α) stimulated genes,

suggesting a potential anti-viral effect, particularly against the Hepatitis B virus (HBV).[\[7\]](#)[\[9\]](#)[\[13\]](#) Furthermore, it exhibits antioxidant properties by enhancing the hepatic mitochondrial glutathione redox status, which helps protect liver cells from oxidative stress.[\[12\]](#)

[Click to download full resolution via product page](#)

Caption: JAK/STAT signaling pathway stimulated by **Dimethyl 4,4'-biphenyldicarboxylate**.

Key Applications

- Drug Development: Used as a hepatoprotective agent in the treatment of chronic viral hepatitis and drug-induced liver injury.[\[1\]](#)[\[9\]](#)[\[14\]](#)
- Research: Employed in studies of hepatic fibrosis and chronic hepatocellular damage.[\[1\]](#)[\[15\]](#)
- Chemical Synthesis: Serves as a starting reagent for the synthesis of other complex molecules, such as dimethyl 2-fluoro- and 2,2'-difluorobiphenyl-4,4'-dicarboxylates.[\[1\]](#)[\[2\]](#) It is also a valuable monomer for creating polymers with improved thermal and mechanical properties.[\[16\]](#)
- Agrochemicals: Historically used in the preparation of insect growth regulators.[\[8\]](#)

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

This protocol outlines the preparation of stock solutions for in vitro experiments.

Materials:

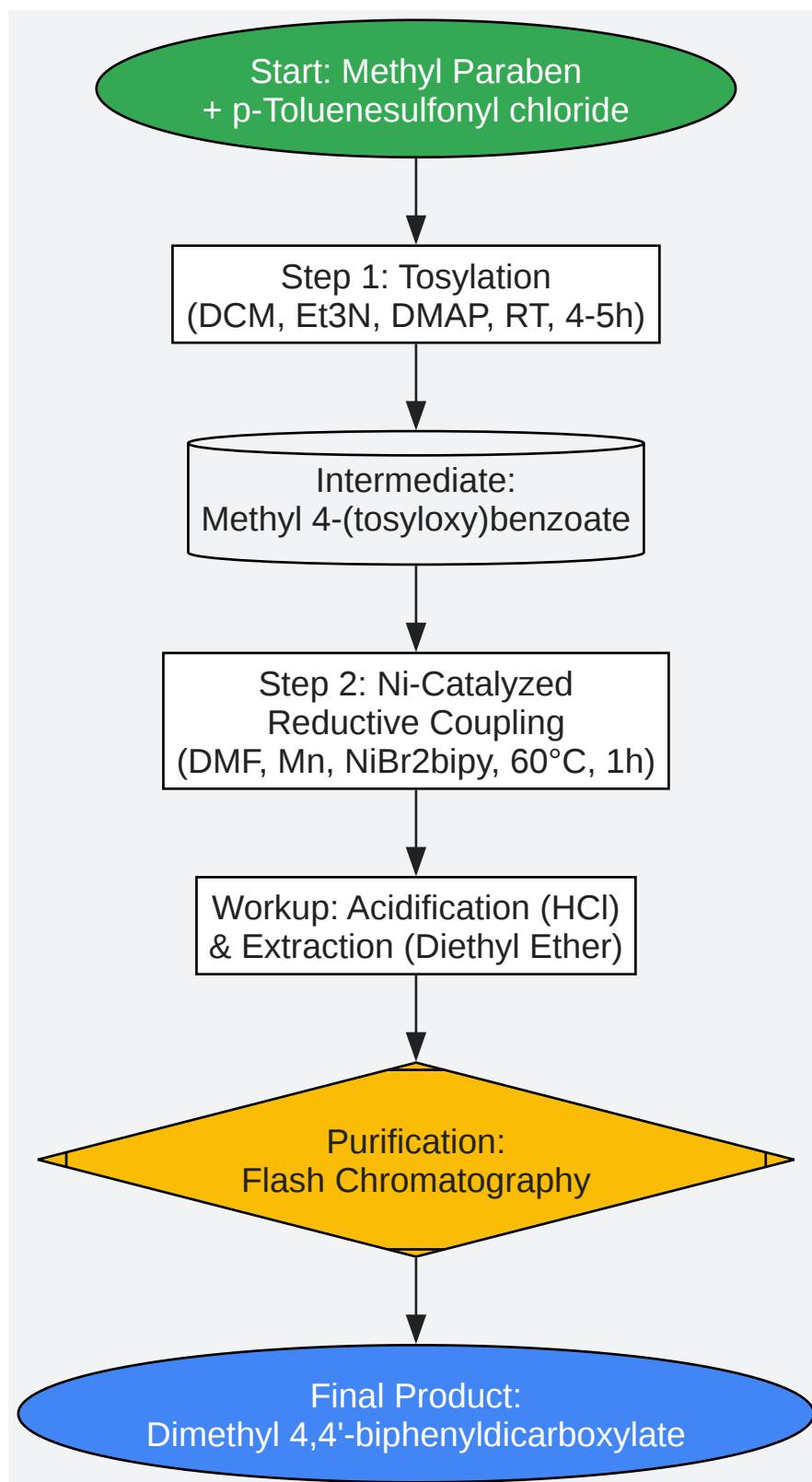
- **Dimethyl 4,4'-biphenyldicarboxylate** (crystalline solid)[7]
- Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[7]
- Inert gas (e.g., Argon or Nitrogen)[7]
- Aqueous buffer or isotonic saline[7]

Procedure:

- Weigh the desired amount of **Dimethyl 4,4'-biphenyldicarboxylate** solid.
- Dissolve the solid in an appropriate volume of DMSO (to a concentration of ~0.25 mg/mL) or DMF (to ~1 mg/mL).[7][9] The solvent should be purged with an inert gas.[7]
- For experiments requiring aqueous solutions, the organic stock solution can be diluted into the desired aqueous buffer or isotonic saline.[7]
- Note: Due to the compound's limited stability in aqueous solutions, it is recommended not to store the aqueous solution for more than one day.[7] For long-term storage, aliquot the organic stock solution and store at -20°C for up to one month or -80°C for up to six months, protected from light.[4]

Protocol 2: Synthesis via Nickel-Catalyzed Reductive Coupling

This protocol describes the synthesis of **Dimethyl 4,4'-biphenyldicarboxylate** (referred to as H-H dimer) from a tosylated precursor, adapted from a procedure for biaryl dicarboxylates.[17]


Materials:

- Methyl 4-(tosyloxy)benzoate (precursor, synthesized from methylparaben)
- Anhydrous Dimethylformamide (DMF)
- Manganese (Mn) powder
- NiBr_2bipy catalyst

- Trifluoroacetic acid
- 1M Hydrochloric acid (HCl)
- Diethyl ether
- Sodium sulfate
- Apparatus for flash chromatography

Procedure:

- Charge a 25 mL Schlenk flask with a stir bar, anhydrous DMF (3 mL), and provide a protective inert atmosphere. Heat the reaction to 60°C.
- Add Manganese (Mn) powder (1.1471 g, 0.209 mol) to the reaction, followed quickly by the NiBr₂bipy catalyst (0.3912 g, 0.001 mol) and trifluoroacetic acid (40 µL).
- Slowly add Methyl 4-(tosyloxy)benzoate (1.000 g, 0.00326 mol) dissolved in 3 mL of anhydrous DMF to the reaction mixture.
- Allow the reaction to proceed at 60°C for 1 hour.
- After 1 hour, acidify the reaction with 1M hydrochloric acid (20 mL).
- Slowly add diethyl ether (50 mL) to the reaction mixture and extract three times with diethyl ether (50 mL x 3).
- Wash the combined organic layers twice with D.I. water (50 mL) and once with brine (50 mL).
- Dry the organic layer over sodium sulfate and concentrate in vacuo.
- Purify the crude product via flash chromatography to yield **Dimethyl 4,4'-biphenyldicarboxylate**.[\[17\]](#)

[Click to download full resolution via product page](#)**Caption:** Workflow for the synthesis of **Dimethyl 4,4'-biphenyldicarboxylate**.

Protocol 3: Recrystallization for Purification

This method is used to obtain high-purity crystals of the compound.[\[18\]](#)

Materials:

- Crude **Dimethyl 4,4'-biphenyldicarboxylate**
- Ethyl acetate
- Heating mantle, condenser, and standard reflux apparatus
- Filtration apparatus

Procedure:

- Dissolve approximately 300 mg of the crude compound in 20 mL of boiling ethyl acetate (boiling point ~77°C).
- Reflux the solution for about 15 minutes.
- Perform a hot filtration to remove any insoluble impurities.
- Allow the filtrate to cool very slowly over a period of ~15 hours to room temperature.
- After several hours, platelet-shaped colorless crystals will form.
- Recover the purified crystals by filtration.[\[18\]](#)

Safety and Handling

Dimethyl 4,4'-biphenyldicarboxylate should be handled with care in a laboratory setting. It is classified as an irritant.

Table 4: GHS Hazard Information

Code	Hazard Statement	Precautionary Codes
H315	Causes skin irritation	P280, P302+P352, P332+P313
H319	Causes serious eye irritation	P280, P305+P351+P338, P337+P313

| H335 | May cause respiratory irritation | P261, P304+P340, P312 |

(Reference for Table 4:[19][20])

Handling Recommendations:

- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[20] Use a NIOSH-approved respirator if dust is generated.[21]
- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[20][21]
- Hygiene: Avoid ingestion and inhalation.[20] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[21]
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[20] For long-term stability, store at -20°C.[7][9]

Conclusion

Dimethyl 4,4'-biphenyldicarboxylate is a well-characterized molecule with significant therapeutic potential as a hepatoprotective agent. Its ability to modulate the JAK/STAT pathway and exhibit antioxidant effects underscores its importance in the study and treatment of liver diseases. The availability of established synthesis and purification protocols facilitates its use in research and development. Proper adherence to safety and handling guidelines is essential when working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biphenyl dimethyl dicarboxylate | 792-74-5 [chemicalbook.com]
- 2. Biphenyl dimethyl dicarboxylate CAS#: 792-74-5 [m.chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Dimethyl 4,4'-biphenyldicarboxylate | C16H14O4 | CID 13099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. [1,1'-Biphenyl]-4,4'-dicarboxylic acid, dimethyl ester [webbook.nist.gov]
- 11. [1,1'-Biphenyl]-4,4'-dicarboxylic acid, dimethyl ester [webbook.nist.gov]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. Diphenyl Dimethyl Bicarboxylate in the Treatment of Viral Hepatitis, Adjuvant or Curative? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biphenyl-dimethyl dicarboxylate in treating and preventing hepatitis due to drug poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
- 16. osti.gov [osti.gov]
- 17. Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate [protocols.io]
- 18. Dimethyl biphenyl-4,4'-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. fishersci.es [fishersci.es]
- 21. static.cymitquimica.com [static.cymitquimica.com]
- To cite this document: BenchChem. [A Technical Guide to Dimethyl 4,4'-biphenyldicarboxylate (CAS: 792-74-5)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b160955#dimethyl-4-4-biphenyldicarboxylate-cas-number-792-74-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com